Enantiomeric Purity for Stereospecific Synthesis
The primary, quantifiable differentiation for (2R)-2-amino-N-cyclopentyl-3-methylbutanamide (CAS 1568155-82-7) is its defined (2R) stereochemistry, which distinguishes it from its (2S)-enantiomer (CAS 1188530-96-2) and the racemic mixture (CAS 1103225-85-9) [1]. In applications requiring a specific chiral configuration, the use of the incorrect enantiomer or racemate will fail to achieve the desired stereochemical outcome. While a direct comparative assay between these isomers is not available in the current literature, this class-level inference is a cornerstone of chiral chemistry: the absolute configuration of a building block dictates the stereochemical purity and yield of downstream products. The availability of the compound as a discrete, single enantiomer is the key procurement differentiator.
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (2R)-configuration |
| Comparator Or Baseline | (2S)-configuration (CAS 1188530-96-2) and racemic mixture (CAS 1103225-85-9) |
| Quantified Difference | Qualitative difference in 3D structure (R vs. S) |
| Conditions | Structural identification (CAS registry) |
Why This Matters
For procurement in stereospecific synthesis, specifying the correct (2R)-enantiomer is non-negotiable; substitution with the (2S)-enantiomer or racemate will fundamentally alter the synthetic pathway and product outcome.
- [1] ChemSrc. (2018). (2S)-2-amino-N-cyclopentyl-3-methylbutanamide. View Source
